molecular formula C30H31N5O2 B2501286 1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 1020051-91-5

1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-(4-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B2501286
CAS No.: 1020051-91-5
M. Wt: 493.611
InChI Key: ZEYBCPJIDABDPK-UHFFFAOYSA-N
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Description

1-[5-(furan-2-yl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]-2-(4-methylpiperidin-1-yl)ethan-1-one is a complex organic compound that belongs to the class of bipyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(furan-2-yl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]-2-(4-methylpiperidin-1-yl)ethan-1-one typically involves multi-step organic reactions The starting materials often include furan derivatives, phenylhydrazine, and piperidine The reaction conditions may involve cyclocondensation reactions, where the furan and phenylhydrazine undergo cyclization to form the bipyrazole core

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[5-(furan-2-yl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]-2-(4-methylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity and can be studied for its effects on various biological systems.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[5-(furan-2-yl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]-2-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazoles: These compounds share a similar pyrazole core but differ in their substituents.

    Indole Derivatives: Indole derivatives have a similar heterocyclic structure and are known for their diverse biological activities.

Uniqueness

1-[5-(furan-2-yl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]-2-(4-methylpiperidin-1-yl)ethan-1-one is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

1-[3-(1,3-diphenylpyrazol-4-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N5O2/c1-22-14-16-33(17-15-22)21-29(36)35-27(19-26(31-35)28-13-8-18-37-28)25-20-34(24-11-6-3-7-12-24)32-30(25)23-9-4-2-5-10-23/h2-13,18,20,22,27H,14-17,19,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYBCPJIDABDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)N2C(CC(=N2)C3=CC=CO3)C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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